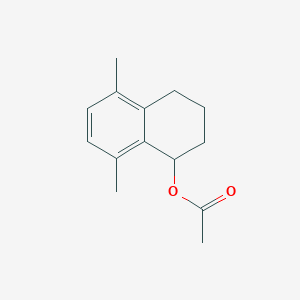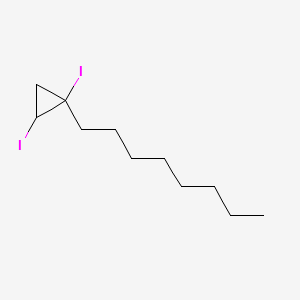
1,2-Diiodo-1-octylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-1-octylcyclopropane is a chemical compound characterized by its unique structure, featuring a cyclopropane ring substituted with iodine atoms and an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-1-octylcyclopropane can be synthesized through several methods, including halogenation reactions of cyclopropane derivatives. One common approach involves the iodination of 1-octylcyclopropane using iodine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of reactors capable of handling hazardous chemicals and ensuring the safety of the operators.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diiodo-1-octylcyclopropane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as iodide ions (I⁻) or alkoxide ions (RO⁻).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1,2-Diiodo-1-octylcyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
1,2-Diiodo-1-octylcyclopropane can be compared with other similar compounds, such as 1,2-Diiodo-1-hexylcyclopropane and 1,2-Diiodo-1-decylcyclopropane. These compounds share structural similarities but differ in the length of the alkyl chain, which can influence their reactivity and applications.
Comparison with Similar Compounds
1,2-Diiodo-1-hexylcyclopropane
1,2-Diiodo-1-decylcyclopropane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
653605-59-5 |
|---|---|
Molecular Formula |
C11H20I2 |
Molecular Weight |
406.09 g/mol |
IUPAC Name |
1,2-diiodo-1-octylcyclopropane |
InChI |
InChI=1S/C11H20I2/c1-2-3-4-5-6-7-8-11(13)9-10(11)12/h10H,2-9H2,1H3 |
InChI Key |
YVPBZGLIXLKSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CC1I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
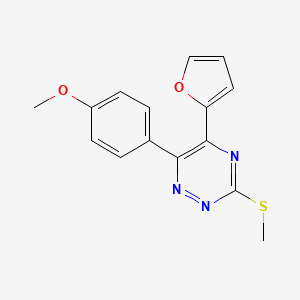
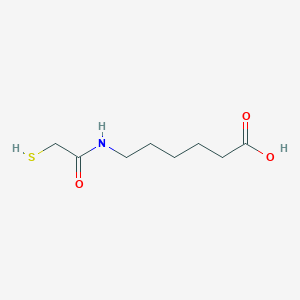
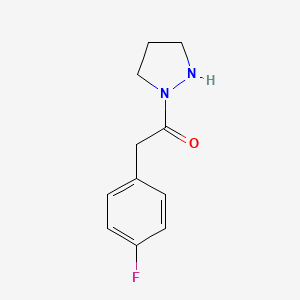
![4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid](/img/structure/B15160068.png)
![2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B15160070.png)
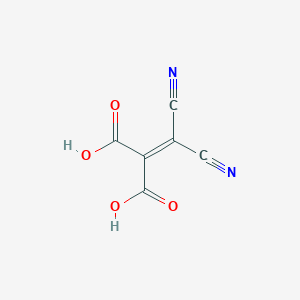
![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
